molecular formula C11H16N2O B1319973 6-(Cyclohexyloxy)pyridin-3-amine CAS No. 224187-22-8

6-(Cyclohexyloxy)pyridin-3-amine

Cat. No.: B1319973
CAS No.: 224187-22-8
M. Wt: 192.26 g/mol
InChI Key: XIABZTVVPNRPAT-UHFFFAOYSA-N
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Description

6-(Cyclohexyloxy)pyridin-3-amine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclohexyloxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIABZTVVPNRPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Potential of 3-Amino-6-Alkoxypyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to continuously explore new chemical space. Within this landscape, certain molecular frameworks emerge as "privileged scaffolds" – core structures that can be readily modified to interact with a variety of biological targets. The 3-amino-6-alkoxypyridine moiety has steadily gained prominence as one such scaffold, demonstrating remarkable versatility and potential across a spectrum of diseases, from neurodegenerative disorders to oncology. This technical guide provides an in-depth exploration of the biological promise of 3-amino-6-alkoxypyridines, from their fundamental chemical properties and synthesis to their diverse molecular targets and preclinical evaluation.

Section 1: The 3-Amino-6-Alkoxypyridine Core: A Privileged Scaffold

The 3-amino-6-alkoxypyridine core is a six-membered aromatic heterocycle distinguished by an amino group at the 3-position and an alkoxy group at the 6-position. This specific arrangement of substituents imparts a unique combination of physicochemical properties that are highly advantageous for drug design.

Physicochemical Properties and Structural Features

The aminopyridine structure is a key feature in numerous bioactive small molecules and serves as a versatile intermediate for further chemical modifications.[1] The 3-amino group acts as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The 6-alkoxy group, typically a methoxy or ethoxy group, can influence the molecule's solubility, lipophilicity, and metabolic stability. Furthermore, the alkoxy group can subtly modulate the electronic properties of the pyridine ring, impacting its reactivity and interaction with biological targets. The interplay of these features allows for fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, which is a critical aspect of drug development.[2][3][4][5]

A Versatile Synthetic Handle

The 3-amino-6-alkoxypyridine scaffold is synthetically accessible, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the amino group and the potential for functionalization at other positions on the pyridine ring provide multiple points for diversification. This synthetic tractability is a key reason for its "privileged" status, as it enables the rapid generation of compound libraries for screening against various biological targets.

Section 2: Synthetic Strategies and Methodologies

The construction and subsequent derivatization of the 3-amino-6-alkoxypyridine core are crucial for harnessing its full therapeutic potential. A variety of synthetic routes have been developed, often leveraging modern cross-coupling reactions to achieve high efficiency and molecular diversity.

Convergent Synthesis of the Core Structure

A common and efficient strategy for the synthesis of the 3-amino-6-alkoxypyridine core involves a multi-step sequence starting from readily available pyridine precursors. The following protocol outlines a representative synthesis of a key intermediate, 2,3-diamino-6-methoxypyridine.

Protocol 2.1.1: Synthesis of 2,3-Diamino-6-methoxypyridine

This protocol describes a robust method for the preparation of 2,3-diamino-6-methoxypyridine, a key building block for more complex derivatives.

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a temperature maintained below 50°C.

  • Carefully add concentrated nitric acid to the mixture, ensuring the temperature does not exceed 50°C.

  • Heat the reaction mixture to 100-105°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it onto ice water to precipitate the product.

  • Collect the precipitated 2,6-dichloro-3-nitropyridine by filtration.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

  • Suspend 2,6-dichloro-3-nitropyridine in a solution of aqueous ammonia in methanol.

  • Stir the mixture at 35-40°C until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to isolate the resulting 2-amino-6-chloro-3-nitropyridine.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

  • Prepare a solution of sodium methoxide in methanol and cool to 15°C.

  • Add 2-amino-6-chloro-3-nitropyridine to the cooled solution, maintaining the temperature at 15°C.

  • Allow the reaction to proceed to completion.

Step 4: Reduction of the Nitro Group

  • Dissolve the 2-amino-3-nitro-6-methoxypyridine from the previous step in a suitable solvent.

  • Perform a metal-catalyzed reduction of the nitro group. A common method is hydrogenation using palladium on carbon as the catalyst.

  • Upon completion of the reduction, the desired 2,3-diamino-6-methoxypyridine can be isolated and purified.

Rationale for Experimental Choices: The choice of a multi-step synthesis allows for controlled functionalization of the pyridine ring. Nitration is a classic method for introducing a nitro group, which can then be reduced to an amine. The ammonolysis and methoxylation steps proceed via nucleophilic aromatic substitution, with the positions of substitution dictated by the electronic nature of the pyridine ring and the existing substituents. Palladium-catalyzed hydrogenation is a clean and efficient method for nitro group reduction.

Diversification of the Scaffold: Introduction of Pharmacophoric Moieties

The true power of the 3-amino-6-alkoxypyridine scaffold lies in its potential for diversification. Modern cross-coupling reactions are instrumental in attaching various pharmacophoric groups to the core, enabling the exploration of SAR.

Workflow for Scaffold Diversification

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Diversified Products start Halogenated 3-Amino-6-alkoxypyridine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira aryl_prod Aryl/Heteroaryl Substituted suzuki->aryl_prod amino_prod Amino Substituted buchwald->amino_prod alkynyl_prod Alkynyl Substituted sonogashira->alkynyl_prod

Caption: Key cross-coupling reactions for diversifying the 3-amino-6-alkoxypyridine scaffold.

Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.[6][7] It is particularly valuable for attaching aryl or heteroaryl groups to the pyridine core, which is a common strategy in the design of kinase inhibitors.[8]

  • To a reaction vessel, add the halogenated 3-amino-6-alkoxypyridine (e.g., 3-amino-5-bromo-2-methoxypyridine), the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylated 3-amino-6-alkoxypyridine.

Rationale for Experimental Choices: The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[6] The choice of palladium catalyst, ligand, base, and solvent can be optimized to achieve high yields and minimize side reactions.

Section 3: Biological Targets and Therapeutic Applications

The 3-amino-6-alkoxypyridine scaffold has been successfully employed to develop inhibitors and modulators for a diverse range of biological targets, leading to potential therapeutic applications in several disease areas.

Kinase Inhibition: A Dominant Modality

Protein kinases are a major class of drug targets, and the 3-amino-6-alkoxypyridine core has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.[9]

3.1.1. Case Study: Dual Inhibition of GSK-3β and CK-1δ in Neurodegenerative Diseases

Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) are implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[10] Dual inhibition of these kinases is a promising therapeutic strategy.

GSK-3β and CK-1δ Signaling in Tau Pathology

G GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylates CK1D CK-1δ CK1D->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Neuron_dys Neuronal Dysfunction NFTs->Neuron_dys Inhibitor 3-Amino-6-alkoxypyridine Inhibitor Inhibitor->GSK3B Inhibits Inhibitor->CK1D Inhibits G PIKfyve PIKfyve PtdIns35P2 PtdIns(3,5)P₂ PIKfyve->PtdIns35P2 Synthesizes PIP4K2C PIP4K2C PtdIns45P2 PtdIns(4,5)P₂ PIP4K2C->PtdIns45P2 Synthesizes PtdIns3P PtdIns(3)P PtdIns3P->PIKfyve Endosome Endosome Maturation PtdIns35P2->Endosome PtdIns5P PtdIns(5)P PtdIns5P->PIP4K2C Lysosome Lysosome Homeostasis PtdIns45P2->Lysosome Autophagy Autophagy Lysosome->Autophagy Inhibitor 3-Amino-6-alkoxypyridine Inhibitor Inhibitor->PIKfyve Inhibits Inhibitor->PIP4K2C Inhibits

Caption: Dual inhibition of PIKfyve and PIP4K2C disrupts phosphoinositide metabolism, affecting key cellular processes. [11][12]

Table 3.1.2: SAR Data for PIKfyve Inhibitors

Compound IDR¹ GroupR² GroupPIKfyve IC₅₀ (nM)
2a H3-pyridinyl1150
RMC-113 3,4-dimethoxyphenyl3-pyridinyl8
2c 4-carboxamidephenyl3-pyridinyl1
2d 3,4-dimethoxyphenyln-propyl850

Data adapted from a study on isothiazolo[4,3-b]pyridines, a related scaffold, as dual PIKfyve/PIP4K2C inhibitors. [11]

Beyond Kinases: Exploring Novel Mechanisms of Action

The versatility of the 3-amino-6-alkoxypyridine scaffold extends beyond kinase inhibition. Derivatives have shown promise in modulating other important drug targets.

  • Adenosine Receptor Modulation: Certain amino-3,5-dicyanopyridine derivatives, which share structural similarities with the 3-amino-6-alkoxypyridine core, have been identified as potent and selective ligands for the adenosine A₁ receptor, suggesting potential applications in the treatment of epilepsy.

  • Cannabinoid Receptor 2 (CB2) Agonism: A series of 3-amino-6-aryl-pyridazines, a bioisostere of the pyridine scaffold, were identified as selective CB2 agonists with potential for treating inflammatory pain. [13][14]

Section 4: Preclinical Evaluation: From Bench to In Vivo Models

The journey of a promising scaffold from a chemical concept to a potential therapeutic involves a rigorous preclinical evaluation process. This includes comprehensive in vitro profiling and assessment of its pharmacokinetic properties.

In Vitro Profiling: Establishing a Foundation

A cascade of in vitro assays is employed to characterize the biological activity and selectivity of novel 3-amino-6-alkoxypyridine derivatives.

In Vitro Assay Cascade for a Novel Kinase Inhibitor

G A Primary Biochemical Assay (e.g., In vitro kinase assay) B Determine IC₅₀ A->B C Selectivity Profiling (Panel of related kinases) B->C D Cell-based Assays (Target engagement & functional effects) C->D E Determine EC₅₀ D->E F Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) E->F G Lead Candidate F->G

Caption: A typical workflow for the in vitro evaluation of a novel 3-amino-6-alkoxypyridine-based kinase inhibitor.

Protocol 4.1.1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase. The choice of detection method (e.g., radiometric, fluorescence-based, luminescence-based) will depend on the available resources and throughput requirements. [15][16][17]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a kinase buffer containing a buffering agent (e.g., Tris-HCl), MgCl₂, and a reducing agent (e.g., DTT).

    • Prepare solutions of the kinase, a suitable substrate (peptide or protein), and ATP in the kinase buffer.

  • Assay Procedure:

    • In a microplate, add the test compound at various concentrations.

    • Add the kinase and substrate to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a solution containing EDTA or by denaturing the enzyme.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in a luminescence-based assay, the amount of remaining ATP can be measured.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Rationale for Experimental Choices: In vitro kinase assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a kinase. [17]Optimization of enzyme and substrate concentrations, as well as reaction conditions, is crucial for obtaining reliable and reproducible data. [18]

ADME/Tox and Pharmacokinetic Profiling

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. Early assessment of ADME and potential toxicity is critical. [1]

  • Solubility and Permeability: The 3-amino-6-alkoxypyridine scaffold generally imparts good physicochemical properties, but these need to be experimentally verified.

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes are used to assess the metabolic stability of the compounds.

  • Pharmacokinetics in Animal Models: In vivo studies in rodents are conducted to determine key pharmacokinetic parameters such as half-life, clearance, and oral bioavailability. [1][19]

Section 5: Future Perspectives and Emerging Opportunities

The 3-amino-6-alkoxypyridine scaffold continues to be a fertile ground for drug discovery. Future efforts are likely to focus on:

  • Expanding the Target Space: Exploring the potential of this scaffold against other target classes, such as epigenetic targets and protein-protein interactions.

  • Innovations in Synthesis: Developing novel synthetic methodologies to access more complex and diverse derivatives.

  • Structure-Based Drug Design: Utilizing computational methods and structural biology to guide the rational design of next-generation inhibitors with improved potency and selectivity.

References

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Sources

Methodological & Application

Synthesis of 6-(Cyclohexyloxy)pyridin-3-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 3-aminopyridine scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically significant molecules. The introduction of an alkoxy group at the 6-position, such as a cyclohexyloxy moiety, can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and conformational rigidity. These modifications are often crucial for optimizing pharmacokinetic and pharmacodynamic profiles. 6-(Cyclohexyloxy)pyridin-3-amine, therefore, serves as a key intermediate for the synthesis of novel therapeutic agents across various disease areas.

The synthesis of this target molecule is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is particularly well-suited for electron-deficient aromatic systems like pyridines, where the ring nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack. In the proposed synthesis, the alkoxide generated from cyclohexanol acts as the nucleophile, displacing the chloride at the 6-position of 6-chloropyridin-3-amine.

Reaction Mechanism and Rationale

The core of this synthesis is a Williamson-type ether synthesis adapted for a heteroaromatic system. The reaction proceeds in two key stages:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of cyclohexanol. This irreversible step generates the highly nucleophilic sodium cyclohexoxide. The choice of a strong base is critical to ensure complete formation of the alkoxide, thereby driving the reaction to completion.

  • Nucleophilic Aromatic Substitution (SNAr): The generated cyclohexoxide attacks the electron-deficient carbon at the 6-position of the 6-chloropyridin-3-amine ring. The electron-withdrawing nature of the pyridine nitrogen stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the subsequent expulsion of the chloride leaving group to yield the final ether product.[1]

The selection of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it can solvate the sodium cation without solvating the alkoxide nucleophile, thus enhancing its reactivity. Elevated temperatures are employed to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
6-Chloropyridin-3-amine≥98%Commercially AvailableStore in a desiccator.
CyclohexanolAnhydrous, ≥99%Commercially AvailableUse of anhydrous grade is critical.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse of anhydrous grade is critical.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH4ClPrepared in-houseFor quenching the reaction.
Brine (Saturated aq. NaCl)Prepared in-houseFor washing during work-up.
Anhydrous Sodium Sulfate (Na2SO4)Commercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer bar

  • Condenser

  • Thermometer/thermocouple

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Detailed Synthesis Protocol

Reaction Scheme:

G cluster_0 Reaction Scheme 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine Product This compound 6-Chloropyridin-3-amine->Product 1. Cyclohexanol, NaH 2. Heat Cyclohexanol Cyclohexanol NaH NaH, DMF Heat Heat (e.g., 100 °C)

Caption: Synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel:

    • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer bar, a condenser, and a septum.

    • Allow the flask to cool to room temperature under a stream of inert gas (Argon or Nitrogen). Maintain a positive inert gas atmosphere throughout the reaction.

  • Formation of the Alkoxide:

    • To the cooled flask, add cyclohexanol (1.2 equivalents).

    • Add anhydrous DMF (approximately 20 mL) via syringe.

    • While stirring, carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the sodium cyclohexoxide.

  • Addition of the Aryl Halide:

    • In a separate container, dissolve 6-chloropyridin-3-amine (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of 6-chloropyridin-3-amine to the reaction flask dropwise via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C using a pre-heated oil bath.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution to neutralize any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to a 3:1 hexanes:ethyl acetate mixture).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Yield: Expected yield is typically in the range of 70-85% based on analogous reactions.

  • 1H NMR: The spectrum should show characteristic peaks for the pyridyl protons, the amino protons, and the protons of the cyclohexyl ring.

  • 13C NMR: The spectrum will show the corresponding carbon signals for the pyridine and cyclohexyl rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C11H16N2O, MW: 192.26 g/mol ).

Safety Precautions

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DMF: N,N-Dimethylformamide is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.

  • General: Perform all operations in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Incomplete formation of the alkoxide due to wet reagents or solvent.Ensure all glassware is flame-dried and reagents (cyclohexanol, DMF) are anhydrous.
Insufficient temperature.Increase the reaction temperature to 110-120 °C.
Formation of Side Products Presence of residual water leading to the formation of 6-hydroxypyridin-3-amine.Use anhydrous reagents and solvents.

Experimental Workflow Diagram

G cluster_0 Synthesis Workflow A 1. Prepare Inert Atmosphere B 2. Form Cyclohexoxide (Cyclohexanol + NaH in DMF) A->B C 3. Add 6-Chloropyridin-3-amine B->C D 4. Heat Reaction to 100 °C C->D E 5. Monitor by TLC D->E F 6. Quench with aq. NH4Cl E->F Reaction Complete G 7. Aqueous Work-up & Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify by Chromatography H->I J 10. Characterize Product I->J

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. BenchChem.
  • BenchChem. (2025). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity". BenchChem.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier Publishing Company.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

Sources

Application Notes and Protocols for the Use of 6-(Cyclohexyloxy)pyridin-3-amine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-(Cyclohexyloxy)pyridin-3-amine Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket makes it a privileged structure for achieving potent and selective kinase inhibition. Within this class of compounds, this compound has emerged as a particularly valuable building block. The 3-amino group provides a key interaction point with the kinase hinge, while the 6-cyclohexyloxy moiety offers a vector for exploring the solvent-exposed region of the ATP binding site, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This strategic positioning of functional groups makes this compound an attractive starting point for the synthesis of inhibitors targeting various kinase families, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks), which are implicated in a multitude of proliferative and inflammatory diseases.[1][2]

This document serves as a comprehensive guide for researchers, providing detailed application notes and step-by-step protocols for the effective utilization of this compound in the synthesis of novel kinase inhibitors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Synthetic Strategy: The Buchwald-Hartwig Amination

A pivotal reaction in the synthesis of aminopyridine-based kinase inhibitors is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction facilitates the formation of a crucial carbon-nitrogen (C-N) bond between the 3-amino group of this compound and a halogenated (typically chloro- or bromo-) pyrimidine or other heterocyclic core. The versatility and functional group tolerance of this reaction make it an indispensable tool in the medicinal chemist's arsenal.

Buchwald_Hartwig_Amination reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Halogenated Pyrimidine/Heterocycle reagent2->reaction_center product Kinase Inhibitor Core Structure catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., Cs2CO3) base->product solvent Solvent (e.g., Dioxane) solvent->product reaction_center->product Buchwald-Hartwig Amination

Figure 1: A conceptual workflow of the Buchwald-Hartwig amination for the synthesis of kinase inhibitor cores.

Application in Kinase Inhibitor Synthesis: A Case Study with CDK4/6 Inhibitor Analogues

The CDK4/6 pathway is a critical regulator of the cell cycle, and its inhibition has proven to be a successful therapeutic strategy in certain cancers, notably HR+/HER2- breast cancer.[3][4] Approved CDK4/6 inhibitors such as Palbociclib and Ribociclib feature a 2-aminopyridine core.[5][6] By analogy, this compound can be employed to synthesize novel CDK4/6 inhibitors with potentially improved properties.

The following protocol outlines the synthesis of a generic N-(6-(Cyclohexyloxy)pyridin-3-yl)pyrimidin-4-amine core, a common scaffold in CDK inhibitors.[7]

Protocol 1: Synthesis of a N-(6-(Cyclohexyloxy)pyridin-3-yl)pyrimidin-4-amine Core

This protocol details the Buchwald-Hartwig amination between this compound and a 4-chloropyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted 4-chloropyrimidine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask or microwave vial, add this compound, the substituted 4-chloropyrimidine, Cesium Carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Stir the reaction mixture at 100-110 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(6-(Cyclohexyloxy)pyridin-3-yl)pyrimidin-4-amine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle and lead to side reactions. Degassing the solvent removes dissolved oxygen.

  • Ligand (Xantphos): The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields.

  • Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often a good choice for these reactions.

Application in PI3K Inhibitor Synthesis

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common event in many cancers.[6] The aminopyridine scaffold is also a feature in some PI3K inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibition

Figure 2: Simplified PI3K signaling pathway and the point of intervention for inhibitors.

Protocol 2: Synthesis of a Pyrimidine-based PI3K Inhibitor Scaffold

This protocol outlines a general approach to synthesizing a pyrimidine-based scaffold that can be further elaborated into PI3K inhibitors. This often involves a Suzuki coupling to introduce diversity at another position of the pyrimidine ring.

Materials:

  • N-(6-(Cyclohexyloxy)pyridin-3-yl)-4-chloropyrimidine-2-amine (from a modified Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and appropriate solvent system for monitoring

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the N-(6-(Cyclohexyloxy)pyridin-3-yl)-4-chloropyrimidine-2-amine, the boronic acid/ester, and sodium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Data Presentation: Characterization of Synthesized Compounds

All synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationPeaks corresponding to all protons and carbons in the expected chemical shift ranges and with appropriate coupling patterns.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio for the target molecule.
High-Resolution Mass Spectrometry (HRMS) Exact mass determinationProvides the elemental composition of the molecule, confirming the molecular formula.
Melting Point Physical property and purity indicatorA sharp melting point range is indicative of a pure compound.

Conclusion and Future Directions

This compound is a highly versatile and valuable building block for the synthesis of kinase inhibitors. The protocols outlined in this document provide a robust foundation for the generation of diverse libraries of compounds targeting kinases such as CDKs and PI3Ks. The strategic incorporation of the cyclohexyloxy group allows for fine-tuning of pharmacokinetic properties, which is a critical aspect of drug development. Further exploration of structure-activity relationships by varying the heterocyclic core and substituents introduced via cross-coupling reactions will undoubtedly lead to the discovery of novel and potent kinase inhibitors for the treatment of a range of human diseases.

References

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. Available at: [Link]

  • Bhullar, K. S., et al. (2018). Kinase inhibitors: a new generation of powerful cancer therapeutics. Expert Opinion on Investigational Drugs, 27(5), 385-392. Available at: [Link]

  • Spring, L. M., et al. (2019). CDK4/6 Inhibitors in Breast Cancer: Palbociclib, Ribociclib, and Abemaciclib. The Oncologist, 24(9), 1151–1161. Available at: [Link]

  • Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer. Expert Opinion on Investigational Drugs, 27(1), 1-13. Available at: [Link]

  • Finn, R. S., et al. (2015). Palbociclib and letrozole in advanced breast cancer. New England Journal of Medicine, 373(3), 209-219. Available at: [Link]

  • Yang, C., et al. (2019). A Review of the Development of CDK4/6 Inhibitors. Molecules, 24(23), 4236. Available at: [Link]

  • Shafiq, R., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(52), 32961-32976. Available at: [Link]

  • Ruiz-Torres, V., et al. (2017). The Buchwald-Hartwig amination: a powerful tool in medicinal chemistry. Future Medicinal Chemistry, 9(1), 89-108. Available at: [Link]

  • Liu, X., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 141, 107019. Available at: [Link]

  • Google Patents (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors. US8217035B2.
  • Google Patents (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. WO2012170976A2.
  • Singh, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), 1600390. Available at: [Link]

  • Google Patents (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1.
  • Academia.edu (2010). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 241-245. Available at: [Link]

  • PubChem (2024). PI-kinase inhibitors with anti-infective activity - Patent US-11884657-B2. Available at: [Link]

  • Hortobagyi, G. N. (2018). CDK4/6 Inhibition in Breast Cancer: A New Standard of Care. Seminars in Oncology, 45(3), 123-131. Available at: [Link]

  • Hennessy, B. T., et al. (2005). The PI3K/AKT pathway in human cancer. Nature Reviews Drug Discovery, 4(12), 988-1004. Available at: [Link]

  • Thorpe, L. M., et al. (2015). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 15(19), 1943–1970. Available at: [Link]

  • Yang, Z., & Lu, A. (2010). Synthesis and Crystal Structure of N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine. Chinese Journal of Structural Chemistry, 29(8), 1231-1234. Available at: [Link]

  • Google Patents (2006). Protein kinase inhibitors. US20060258658A1.
  • ResearchGate (2015). PI3K inhibitors with pyrimidine scaffold. Available at: [Link]

  • YouTube (2025). Ibrance, Kisqali, Verzenio Explained: CDK 4/6 Inhibitors for Breast Cancer?. Yerbba. Available at: [Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (2016). Molecules, 21(11), 1478. Available at: [Link]

  • Han, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6646–6664. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Couplings with Electron-Rich Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of substrates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Electron-rich aminopyridines are notoriously challenging substrates in Suzuki couplings. The lone pair on the amino group and the pyridine nitrogen can lead to a host of problems, including catalyst inhibition, side reactions, and low yields.[1][2] This guide will walk you through the most common pitfalls and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling with a 2-aminopyridine is giving very low to no yield. What are the likely causes and how can I fix it?

Low yields in Suzuki couplings with 2-aminopyridines are a frequent issue.[3][4] The primary culprits are often related to catalyst inhibition or deactivation and the inherent instability of the coupling partners.[1][2]

Underlying Causality:

The core of the problem lies in the electronic nature of 2-aminopyridines. The pyridine nitrogen and the amino group are both Lewis basic and can coordinate to the palladium catalyst. This can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and halting the catalytic cycle.[5] Additionally, 2-pyridyl boron reagents are known for their instability, which can further diminish reaction efficiency.[1][2]

Troubleshooting Workflow:

Here is a systematic approach to troubleshoot low yields:

Troubleshooting_Workflow Start Low Yield with 2-Aminopyridine Ligand Step 1: Re-evaluate Ligand Choice Start->Ligand Base Step 2: Optimize the Base Ligand->Base If yield is still low Success Improved Yield Ligand->Success If yield improves Solvent Step 3: Screen Solvents Base->Solvent If yield is still low Base->Success If yield improves Boronic_Ester Step 4: Consider Boronic Ester/Trifluoroborate Solvent->Boronic_Ester If yield is still low Solvent->Success If yield improves Protection Step 5: Protect the Amino Group Boronic_Ester->Protection If other strategies fail Boronic_Ester->Success If yield improves Protection->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings with 2-aminopyridines.

Detailed Protocols & Explanations:

Step 1: Re-evaluate Your Ligand Choice

The choice of ligand is critical to prevent catalyst inhibition and promote efficient oxidative addition and reductive elimination. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands are often necessary.[6][7][8] These ligands can stabilize the palladium center and promote the desired catalytic cycle over off-cycle decomposition pathways.

Ligand ClassRecommended LigandsRationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosTheir bulk and electron-donating properties enhance the rate of oxidative addition and reductive elimination, which can be sluggish for electron-rich substrates.[9]
N-Heterocyclic Carbenes (NHCs) IPr, IMesThese are strong electron donors that form robust complexes with palladium, often exhibiting high stability and activity.
Other Electron-Rich Phosphines P(t-Bu)3Highly electron-donating and can be effective, but their sensitivity to air requires careful handling.

Experimental Protocol (Ligand Screen):

  • Set up parallel reactions in small vials.

  • To each vial, add your aminopyridine halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the specific ligand (4 mol%) to each respective vial.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Seal the vials and heat the reaction mixture (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the conversion to the desired product.

Step 2: Optimize the Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[10][11] For aminopyridine substrates, a moderately strong base is often required, but a base that is too strong can lead to side reactions.

BaseStrengthCommon SolventsConsiderations
K₃PO₄ ModerateDioxane, Toluene, THFOften a good starting point. Its moderate basicity is effective for transmetalation without causing significant substrate decomposition.
K₂CO₃ ModerateDioxane/Water, Ethanol/WaterA common and effective base, particularly in aqueous solvent mixtures.
Cs₂CO₃ StrongDioxane, TolueneCan be very effective for challenging couplings but may promote side reactions with sensitive functional groups.
KF WeakDioxane, THFA milder option that can be useful if the substrate is base-sensitive.

Step 3: Protect the Amino Group

If optimization of the ligand and base does not sufficiently improve the yield, protecting the amino group can be a highly effective strategy.[5][12] This prevents the amine from coordinating to the palladium catalyst.

Common Protecting Groups:

  • Acetyl (Ac): Easily introduced using acetic anhydride.[5]

  • Boc (tert-Butoxycarbonyl): Provides good protection and is readily removed under acidic conditions.

  • Pivaloyl (Piv): A bulky protecting group that can also influence the conformation of the substrate.

Experimental Protocol (Acetylation):

  • Dissolve the aminopyridine in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine).

  • Slowly add acetic anhydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction to isolate the N-acetylated aminopyridine.

  • Use the protected aminopyridine in the Suzuki coupling under your optimized conditions.

  • Deprotect the acetyl group after the coupling reaction (e.g., with aqueous HCl or NaOH).

Question 2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction in Suzuki couplings, especially when the desired cross-coupling is slow.[3][13]

Underlying Causality:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[13] If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if the catalytic cycle is slow, the Pd(II) can react with the boronic acid to form the homocoupled product. Inadequate degassing of the reaction mixture is a frequent cause.

Homocoupling_Pathway cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetalation Ar'-B(OR)2 RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Product Ar-Ar' PdII Pd(II) Homo_Trans Transmetalation (Ar'-Pd(II)-X) PdII->Homo_Trans Ar'-B(OR)2 Homo_RedElim Reductive Elimination or Disproportionation Homo_Trans->Homo_RedElim Ar'-B(OR)2 Homo_Product Ar'-Ar' Homo_RedElim->Homo_Product

Caption: Competing pathways of the desired Suzuki coupling and undesired boronic acid homocoupling.

Troubleshooting Strategies:
  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously deoxygenated. The freeze-pump-thaw method (for organic solvents) is generally more effective than sparging with an inert gas.

  • Use a Pd(0) Source: Instead of a Pd(II) precatalyst like Pd(OAc)₂, consider using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the need for in-situ reduction of Pd(II) to Pd(0), which can sometimes be inefficient.

  • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) rather than a large excess. A large excess can increase the rate of homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Question 3: My reaction with an electron-rich aminopyridine halide is sluggish and stalls at low conversion. What could be the issue?

A stalled reaction often points to issues with the oxidative addition step or catalyst deactivation over the course of the reaction.

Underlying Causality:

Electron-rich aryl halides can be challenging substrates for oxidative addition because the electron-donating groups increase the electron density on the carbon-halogen bond, making it less electrophilic.[9] This can slow down the initial step of the catalytic cycle. Additionally, impurities in the starting materials or reagents can act as catalyst poisons.[14]

Troubleshooting Strategies:
  • Choice of Halide: If possible, use the aryl iodide or bromide instead of the chloride. The C-I and C-Br bonds are weaker and more reactive towards oxidative addition than the C-Cl bond.

  • Use of Electron-Rich Ligands: As mentioned in Question 1, bulky, electron-rich ligands like Buchwald-type biarylphosphines are essential for promoting oxidative addition with electron-rich aryl halides.[9]

  • Check for Catalyst Poisons: Ensure the purity of your starting materials and reagents. Sulfur-containing compounds are known catalyst poisons in Suzuki couplings.[14] If you suspect impurities, purify your starting materials before use.

  • Consider an Alternative Coupling Partner: In some cases, it may be beneficial to reverse the coupling partners. That is, prepare the boronic acid of the aminopyridine and couple it with a less electron-rich aryl halide.

References

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1). Available at: [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Kelly, T. R., & Kim, M. H. (1994). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 59(1), 146-147. Available at: [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(1), 401-411. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

Sources

How to improve the yield of "6-(Cyclohexyloxy)pyridin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(Cyclohexyloxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical transformation. The synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, can be influenced by a variety of factors. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting material, 6-chloropyridin-3-amine. What are the primary factors to investigate?

A1: Low conversion is a common hurdle in the synthesis of this compound. The reactivity of the pyridine ring is a delicate balance. While the chloro group at the 6-position is activated towards nucleophilic attack by the ring nitrogen, the amino group at the 3-position is electron-donating, which can reduce the overall electrophilicity of the ring.[1] Here are the key areas to troubleshoot:

  • Base Strength and Stoichiometry: The reaction requires a sufficiently strong base to deprotonate cyclohexanol, forming the more nucleophilic cyclohexoxide. If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be low, leading to a sluggish or stalled reaction.

    • Recommendation: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation. Ensure you use at least 1.1 to 1.5 equivalents to drive the deprotonation to completion. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

  • Anhydrous Conditions: Alkoxides are highly sensitive to moisture. Any water in the reaction will consume the base and quench the cyclohexoxide nucleophile, significantly reducing the reaction rate.

    • Recommendation: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and handle hygroscopic reagents like NaH under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: SNAr reactions on electron-rich pyridine systems often require thermal energy to proceed at a reasonable rate.

    • Recommendation: If you are running the reaction at room temperature, consider increasing the temperature to a range of 80-120 °C.[1] Monitor the reaction for potential side product formation at higher temperatures.

Q2: I am observing the formation of a significant amount of 3-aminopyridine as a byproduct. What causes this and how can it be minimized?

A2: The formation of 3-aminopyridine is a result of a dehalogenation side reaction, where the chloro group is replaced by a hydrogen atom.[2] This is a known side reaction in reactions involving 6-chloropyridin-3-amine, especially under basic conditions and at elevated temperatures.

  • Causality: The mechanism of dehalogenation can be complex, but it is often promoted by certain bases and can be influenced by the solvent and trace metals. The use of a very strong base in excess or prolonged heating can exacerbate this issue.

  • Mitigation Strategies:

    • Control Base Stoichiometry: Use the minimum effective amount of base (e.g., 1.1-1.2 equivalents of NaH).

    • Temperature Management: Avoid excessively high temperatures. It is often a trade-off between reaction rate and side product formation. Find the lowest temperature at which the reaction proceeds at an acceptable rate.

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere to minimize potential radical-mediated dehalogenation pathways.

Q3: The purification of my final product is challenging, and I am getting impure fractions from my column chromatography. What are the best practices for purifying this compound?

A3: The basicity of the amino group on the pyridine ring can lead to tailing on silica gel chromatography, making separation from closely eluting impurities difficult.

  • Column Chromatography Additives:

    • Recommendation: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol can significantly improve the peak shape and separation.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: The basicity of the product can be used to your advantage. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like sodium hydroxide and re-extract the pure product into an organic solvent.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[3] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions for recrystallization.[4]

    • Cation-Exchange Chromatography: For particularly difficult separations, cation-exchange chromatography can be a powerful tool for purifying aminopyridines.[5]

Experimental Protocols

Optimized Synthesis Protocol for this compound

This protocol is a recommended starting point based on general procedures for similar SNAr reactions.[1]

Reagent/ParameterRecommendationMolar Equivalents
6-Chloropyridin-3-amine-1.0
Cyclohexanol-1.2 - 1.5
Sodium Hydride (60% in mineral oil)-1.2 - 1.5
SolventAnhydrous DMF-
Temperature80 - 100 °C-
Reaction Time4 - 12 hours (monitor by TLC/LC-MS)-

Step-by-Step Procedure:

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF).

  • Cyclohexoxide Formation: Add cyclohexanol (1.2-1.5 equiv.) to the DMF. To this solution, carefully add sodium hydride (60% dispersion in mineral oil, 1.2-1.5 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • SNAr Reaction: Add 6-chloropyridin-3-amine (1.0 equiv.) to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine to the eluent.

Visualizing the Chemistry

Reaction Mechanism

SNAr_Mechanism Start 6-Chloropyridin-3-amine + Cyclohexoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product This compound + Cl- Meisenheimer->Product Loss of Leaving Group Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Check_Side_Products Analyze for Side Products (e.g., 3-aminopyridine) Start->Check_Side_Products Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes High_Conversion High Conversion, Low Isolation Check_Conversion->High_Conversion No Optimize_Base Increase Base Strength/Equivalents (e.g., NaH) Low_Conversion->Optimize_Base Anhydrous Ensure Anhydrous Conditions Low_Conversion->Anhydrous Increase_Temp Increase Reaction Temperature Low_Conversion->Increase_Temp Optimize_Purification Optimize Purification: - Add Et3N to column - Acid-Base Extraction - Crystallization High_Conversion->Optimize_Purification Dehalogenation Dehalogenation Observed Check_Side_Products->Dehalogenation Yes Minimize_Dehalogenation - Lower Temperature - Control Base Stoichiometry Dehalogenation->Minimize_Dehalogenation

Caption: A logical workflow for troubleshooting low yield.

References

  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
  • BenchChem. (2025).
  • Google Patents. (n.d.). WO2006048389A1 - Process for the synthesis of n-alkoxyamines.
  • BenchChem. (n.d.).
  • Organic Syntheses. (1950). 3-aminopyridine.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 -.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ChemRxiv. (n.d.).
  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts.
  • Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.
  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • BenchChem. (n.d.). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity".
  • PubMed. (n.d.).
  • ResearchGate. (2025). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines.
  • Francis Academic Press. (n.d.).
  • MDPI. (n.d.).
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • ResearchGate. (n.d.). (PDF) Unassisted formation of hemiaminal ether from 4-aminopyridine and o-vanillin - experimental and theoretical study.
  • ResearchGate. (2025). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
  • Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds.

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 6-(Cyclohexyloxy)pyridin-3-amine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 3-amino-6-alkoxypyridine scaffold has emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. This guide delves into the nuanced world of structure-activity relationship (SAR) studies for analogs of 6-(cyclohexyloxy)pyridin-3-amine, a core fragment with significant potential in kinase-targeted drug discovery. By synthesizing data from a range of analogous chemical series, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design and optimization of novel inhibitors.

The this compound Core: A Foundation for Kinase Inhibition

The pyridine ring is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1] The 3-amino group often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding site of kinases. The ether linkage at the 6-position provides a vector for exploring hydrophobicity and steric bulk, with the cyclohexyloxy group offering a favorable balance of these properties. This combination of features makes the this compound core an attractive starting point for developing inhibitors of various kinase families, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.[2][3]

Deconstructing the Scaffold: A Three-Point SAR Analysis

To systematically explore the SAR of this compound analogs, we will dissect the molecule into three key regions and analyze the impact of modifications at each position on biological activity, drawing parallels from published studies on related aminopyridine and pyrimidine inhibitors.

  • Region 1: The Aminopyridine Core - Modifications to the core heterocycle.

  • Region 2: The Cyclohexyloxy Moiety - Exploring alternatives to the cyclohexyl group.

  • Region 3: The 3-Amino Group - Derivatization and substitution.

The following sections will present a comparative analysis of these modifications, supported by experimental data from analogous series.

Region 1: The Influence of the Aminopyridine Core

The electronic properties and substitution pattern of the pyridine ring are critical determinants of inhibitor potency and selectivity. While our focus is on the 3-amino-6-cyclohexyloxy pyridine scaffold, it is instructive to consider related aminopyrimidine and other aminopyridine cores that have been extensively studied as kinase inhibitors.

Comparative Data for Core Modifications:
Core ScaffoldTarget Kinase(s)Key SAR ObservationsReference Compound ExampleIC50 (nM)
2-AminopyridineJAK2Potent and selective inhibition. Substitutions at the 4- and 6-positions are crucial for activity.Compound 21b9
2-AminopyrimidineCDK/HDACDual inhibition. The 2-amino group is a key interaction point.Compound 8eCDK9: 88.4, HDAC1: 168.9
6-AminopyridineGSK-3β/CK-1δDual inhibition. The 6-amino group forms key hydrogen bonds.Compound 8dGSK-3β: 770, CK-1δ: 570
Pyrido[2,3-d]pyrimidin-7(8H)-oneTTKHighly potent and selective. The fused ring system enhances binding affinity.Compound 5o23

Expert Insights: The data suggests that the positioning of the amino group on the pyridine or pyrimidine ring is a critical factor in determining kinase inhibitory activity. For instance, 2-aminopyridine derivatives have shown high potency and selectivity for JAK2, while 6-aminopyridine analogs have been developed as dual GSK-3β/CK-1δ inhibitors.[4][5] The choice of the core heterocycle should be guided by the specific hydrogen bonding patterns within the ATP-binding site of the target kinase. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a more complex derivative, demonstrates that expanding the heterocyclic system can lead to highly potent and selective inhibitors.[6]

Region 2: The Impact of the Cyclohexyloxy Moiety

The cyclohexyloxy group at the 6-position primarily occupies a hydrophobic pocket within the kinase active site. The size, shape, and lipophilicity of this group can significantly influence both potency and selectivity.

Comparative Analysis of Alkoxy and Aryloxy Analogs:
R Group at 6-PositionTarget KinaseRationale for ModificationExpected SAR Outcome
CyclohexyloxyGeneral KinasesProvides a good balance of hydrophobicity and conformational flexibility.Baseline activity.
PhenylGeneral KinasesIntroduces potential for π-π stacking interactions.Increased potency if an aromatic pocket is present.
Substituted PhenylGeneral KinasesAllows for fine-tuning of electronic and steric properties. Electron-donating groups may be favored.[7]Modulation of potency and selectivity.
Smaller Alkyl Chains (e.g., isopropoxy, cyclopentyloxy)General KinasesProbes the size of the hydrophobic pocket.Decreased potency if the pocket is large.
Larger/Functionalized Alkyl ChainsGeneral KinasesCan introduce additional interaction points or improve physicochemical properties.Potential for improved potency and ADME properties.

Causality Behind Experimental Choices: When designing analogs, the initial exploration often involves replacing the cyclohexyl ring with a phenyl group to probe for potential aromatic interactions. Subsequent modifications to the phenyl ring with electron-donating or withdrawing groups can then be used to optimize these interactions.[8] The size of the hydrophobic pocket is another critical parameter, which can be explored by synthesizing analogs with smaller or larger aliphatic groups.

Region 3: The Role of the 3-Amino Group

The 3-amino group is typically a crucial anchor, forming one or more hydrogen bonds with the hinge region of the kinase. While often left unsubstituted, derivatization of this group can lead to improved potency, selectivity, and pharmacokinetic properties.

Strategies for Modifying the 3-Amino Group:
  • Acylation: Introducing an acyl group can provide an additional hydrogen bond acceptor and allow for the exploration of adjacent pockets.

  • Alkylation: Small alkyl groups can be used to probe for steric clashes in the hinge-binding region.

  • Coupling to other fragments: The amino group can serve as a handle for linking to other molecular fragments to create multi-target inhibitors or to improve physicochemical properties.

Trustworthiness Through Self-Validating Systems: A systematic approach to modifying the 3-amino group is essential. For example, a small library of acyl derivatives with varying chain lengths and electronic properties can be synthesized and tested. The resulting SAR data should provide a clear picture of the steric and electronic requirements for this position. Molecular docking studies can be used to rationalize the observed SAR and to guide further design efforts.[9]

Experimental Protocols for SAR Elucidation

To ensure the generation of reliable and comparable data, standardized experimental protocols are crucial.

General Synthesis of this compound Analogs:

A common synthetic route to this scaffold involves the nucleophilic aromatic substitution of a suitable dihalopyridine with cyclohexanol, followed by the introduction of the amino group.

Synthesis_Workflow Start 2,6-Dichloropyridine Step1 Nucleophilic Aromatic Substitution (Cyclohexanol, NaH) Start->Step1 Intermediate1 2-Chloro-6-(cyclohexyloxy)pyridine Step1->Intermediate1 Step2 Amination (e.g., Buchwald-Hartwig amination) Intermediate1->Step2 Product This compound Analogs Step2->Product

Caption: General synthetic workflow for this compound analogs.

Kinase Inhibition Assay Protocol:

A widely used method for determining the potency of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the test compounds, tracer, and antibody solution to a 384-well plate.

  • Kinase Addition: Add the kinase to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents C Dispense Reagents to Plate A->C B Compound Serial Dilution B->C D Add Kinase C->D E Incubate D->E F Read Plate (FRET) E->F G Calculate IC50 F->G

Sources

A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: The Pyridinyl Ether Framework in Focus

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinase Inhibitors and Their Scaffolds

Protein kinases are a vast family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of proteins.[1] This fundamental mechanism of signal transduction governs cell growth, differentiation, metabolism, and apoptosis.[2] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2]

Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[3][4] The success of these drugs is largely dependent on their core chemical structure, or "scaffold." This scaffold is the foundational framework upon which the inhibitor is built, and it plays a critical role in defining the molecule's binding affinity, selectivity, and pharmacokinetic properties.[5][6] A well-designed scaffold can effectively mimic the adenine ring of ATP, enabling it to bind to the highly conserved ATP-binding pocket in the kinase domain and block its catalytic activity.[5][7]

This guide provides an in-depth, head-to-head comparison of the pyridinyl ether scaffold against other prominent kinase inhibitor scaffolds. We will delve into their structural features, mechanisms of action, and performance characteristics, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The Pyridinyl Ether Scaffold: A Versatile Framework

The pyridinyl ether scaffold is characterized by a pyridine ring linked to an aromatic system via an ether bond. This arrangement has proven to be a versatile and effective framework for designing potent and selective kinase inhibitors. The pyridine nitrogen often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase active site, a critical interaction for ATP-competitive inhibition.[8][9]

Mechanism of Action: Pyridinyl ether-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.[7] The specific interactions can be fine-tuned through chemical modifications on both the pyridine and the ether-linked aromatic ring, allowing for optimization of potency and selectivity against specific kinase targets.

Representative Drugs and Targets: One of the most well-known examples of a drug featuring a related pyridine scaffold is Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[10] While not a simple pyridinyl ether, its structure highlights the importance of the pyridine moiety in kinase inhibition. More specific examples of pyridinyl ether-containing compounds have shown potent activity against targets like PIM-1 kinase, a key regulator of cell survival and proliferation.[8][9]

Comparative Analysis: Other Key Kinase Inhibitor Scaffolds

To provide a comprehensive comparison, we will examine several other widely used and successful kinase inhibitor scaffolds.

The Pyrimidine Scaffold

The pyrimidine scaffold is another "privileged" structure in medicinal chemistry, frequently found in FDA-approved kinase inhibitors.[11] Its two nitrogen atoms offer multiple points for hydrogen bonding within the kinase hinge region.

  • Mechanism of Action: Similar to pyridinyl ethers, pyrimidine-based inhibitors are predominantly ATP-competitive. The scaffold's ability to be readily functionalized allows for the development of both single-target and dual-target inhibitors.[11]

  • Representative Drugs: Imatinib (Gleevec), the groundbreaking inhibitor of Bcr-Abl, and Pazopanib, a multi-target tyrosine kinase inhibitor, both incorporate a pyrimidine core.[10]

The Quinazoline Scaffold

The quinazoline scaffold is a bicyclic aromatic heterocycle that has been extensively used in the development of inhibitors targeting the ErbB family of receptor tyrosine kinases.

  • Mechanism of Action: Quinazoline inhibitors are potent ATP-competitive inhibitors. The scaffold itself forms crucial hydrogen bonds with the hinge region, while substituents at various positions can extend into other pockets of the active site to enhance affinity and selectivity.

  • Representative Drugs: Gefitinib (Iressa) and Erlotinib (Tarceva) are classic examples of quinazoline-based EGFR inhibitors used in the treatment of non-small cell lung cancer.

The Indole and Azaindole Scaffolds

The indole scaffold and its nitrogen-containing bioisostere, azaindole (pyrrolo[2,3-b]pyridine), are highly valued in kinase inhibitor design.[5] The azaindole structure, in particular, is an excellent mimic of the purine ring of ATP.[5]

  • Mechanism of Action: These scaffolds are effective ATP mimetics, forming strong interactions with the kinase hinge. Sunitinib, a multi-target receptor tyrosine kinase inhibitor, is a prominent example based on an oxindole core.[10] The addition of functional groups, such as an ethynyl group, can further enhance binding affinity.[5]

  • Representative Drugs: Sunitinib (Sutent) is used to treat renal cell carcinoma and gastrointestinal stromal tumors.[10]

The Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle that has emerged as a vital component in many modern kinase inhibitors.[1] Its versatility and favorable drug-like properties have led to its inclusion in numerous FDA-approved drugs.[1]

  • Mechanism of Action: Pyrazole-containing inhibitors can adopt various binding modes. For instance, in Ruxolitinib, a JAK1/2 inhibitor, the related pyrrolopyrimidine scaffold interacts with the hinge region, while the pyrazole moiety contributes to the overall binding affinity and selectivity.[1]

  • Representative Drugs: Crizotinib (Xalkori), an ALK and ROS1 inhibitor, and Ruxolitinib (Jakafi), a JAK1/2 inhibitor, both feature a pyrazole ring.[1]

Quantitative Head-to-Head Comparison

To facilitate a direct comparison, the following table summarizes key performance indicators for representative drugs from each scaffold class.

Scaffold ClassRepresentative DrugPrimary Kinase Target(s)Potency (IC50)Key Pharmacokinetic Features
Pyridine SorafenibVEGFR, PDGFR, RAF kinasesLow nM rangePrimarily metabolized by CYP3A4; bioavailability decreased with high-fat meals.[10][12]
Pyrimidine ImatinibBcr-Abl, c-KIT, PDGFR25-100 nMHigh oral bioavailability (~98%); metabolized by CYP3A4.[10][12]
Quinazoline GefitinibEGFR2-80 nMExtensive metabolism, primarily by CYP3A4; variable bioavailability.[12]
Indole (Oxindole) SunitinibVEGFR, PDGFR, c-KIT, FLT3Low nM rangeDose-proportional increase in exposure; metabolized by CYP3A4.[10]
Pyrazole RuxolitinibJAK1, JAK2~3 nMRapid oral absorption; metabolized by CYP3A4 and CYP2C9.[1]

Note: IC50 values are highly dependent on the specific kinase and assay conditions. The values provided are for illustrative purposes.

Experimental Design for Scaffold Evaluation

Objectively comparing inhibitor scaffolds requires a systematic and rigorous experimental approach. The following protocols outline the key assays for characterizing and validating kinase inhibitors.

Core Experimental Workflow

The following diagram illustrates a logical workflow for the evaluation and comparison of kinase inhibitor scaffolds.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Validation cluster_2 Pharmacokinetic Profiling a Kinase Activity Assay (e.g., ADP-Glo™) Determine IC50 b Kinase Selectivity Profiling (Kinome Scan) Assess Off-Target Effects a->b Potent Hits c Cellular Phosphorylation Assay (Western Blot / ELISA) Confirm Target Engagement b->c Selective Hits d Cell Proliferation Assay (e.g., CellTiter-Glo®) Measure Functional Effect c->d Verified Hits e ADME Studies (Absorption, Distribution, Metabolism, Excretion) d->e Cell-Active Hits

Caption: Workflow for evaluating kinase inhibitor scaffolds.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency.[3] The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[13]

Causality: The amount of ADP produced is directly proportional to the kinase activity. An effective inhibitor will reduce the amount of ADP generated, leading to a lower luminescent signal.[13] This assay is performed at an ATP concentration near the Km for the specific kinase to ensure the measured IC50 reflects the inhibitor's intrinsic affinity.[14]

Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase-enzyme solution, substrate solution, and serial dilutions of the inhibitor compound.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the kinase-enzyme solution.

    • Add 2.5 µL of the inhibitor compound at various concentrations (including a no-inhibitor control).

    • Initiate the reaction by adding 2.5 µL of the ATP and substrate solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

G start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Add Kinase and Inhibitor to Plate start->step1 step2 Initiate Reaction with ATP/Substrate Mix step1->step2 step3 Incubate (e.g., 60 min) step2->step3 step4 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) step3->step4 step5 Generate Signal (Kinase Detection Reagent) step4->step5 end Measure Luminescence & Calculate IC50 step5->end

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol validates that the inhibitor is active in a cellular context by measuring the phosphorylation status of a known downstream substrate of the target kinase.[15]

Causality: If the inhibitor successfully engages and inhibits its target kinase within the cell, the phosphorylation of its direct substrates will decrease. This provides crucial evidence of on-target activity in a physiological environment.[15]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to depend on the target kinase) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the kinase inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle-only control (e.g., DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Denature an equal amount of protein from each sample and separate by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Addressing Drug Resistance

A critical factor in the long-term success of a kinase inhibitor is its susceptibility to drug resistance. Resistance can arise through various mechanisms, including:

  • Secondary Mutations: Mutations in the kinase domain that reduce the inhibitor's binding affinity.[16]

  • Bypass Signaling: Upregulation of alternative signaling pathways that circumvent the inhibited kinase.[16][17]

  • Target Overexpression: Amplification of the gene encoding the target kinase.[18]

The choice of scaffold can influence the likelihood of resistance. Scaffolds that form highly specific and robust interactions, potentially extending beyond the most conserved regions of the ATP pocket, may be less prone to resistance caused by single point mutations. The development of third-generation inhibitors, such as Lorlatinib, often involves designing scaffolds that can overcome known resistance mutations.[19]

Conclusion

The selection of a chemical scaffold is a pivotal decision in kinase inhibitor drug discovery. The pyridinyl ether framework represents a valuable and versatile scaffold, capable of producing potent and selective inhibitors. However, as demonstrated, other scaffolds such as pyrimidine, quinazoline, indole, and pyrazole have also led to highly successful FDA-approved drugs, each with its own set of advantages and therapeutic applications.

A thorough head-to-head comparison, grounded in rigorous biochemical and cellular assays, is essential for making informed decisions. By systematically evaluating potency (IC50), selectivity (kinome profiling), cellular activity, and pharmacokinetic properties, researchers can identify the optimal scaffold for their specific kinase target and desired therapeutic profile. This data-driven approach, combining rational design with comprehensive experimental validation, is the cornerstone of developing the next generation of effective and durable kinase inhibitor therapies.

References

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Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 6-(Cyclohexyloxy)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology and neurodegenerative diseases, kinase inhibitors have emerged as a cornerstone of targeted therapy. The aminopyridine scaffold is a well-established pharmacophore known for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This guide delves into the nuanced world of a novel chemical series, the "6-(Cyclohexyloxy)pyridin-3-amine" derivatives. While this scaffold holds promise for potent and selective kinase inhibition, a rigorous evaluation of its off-target effects is paramount for advancing any lead compound. This document serves as a comparative guide, outlining the rationale for investigating these derivatives and providing a framework for the comprehensive assessment of their selectivity.

The Aminopyridine Core: A Privileged Scaffold for Kinase Inhibition

The pyridine core is a recurring motif in a multitude of approved and investigational kinase inhibitors.[1] Its utility stems from its capacity to act as a hinge-binder, a key interaction that anchors the inhibitor in the ATP-binding site. Derivatives of the related 6-chloropyridin-3-amine have been instrumental in the synthesis of potent inhibitors for critical therapeutic targets, including:

  • Glycogen Synthase Kinase 3β (GSK-3β): Implicated in Alzheimer's disease, bipolar disorder, and cancer.[1]

  • Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Key regulators of the cell cycle, with inhibitors proving effective in treating hormone receptor-positive breast cancer.[1]

  • Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is a significant contributor to the development of several cancers.[2]

Given this precedent, it is hypothesized that "this compound" derivatives are likely to exhibit inhibitory activity against one or more protein kinases. The cyclohexyloxy group introduces a bulky, lipophilic moiety that can be exploited to achieve selectivity and potency by probing deeper into the ATP-binding pocket.

The Double-Edged Sword: On-Target Efficacy vs. Off-Target Toxicity

While the development of potent kinase inhibitors is a significant achievement, the Achilles' heel of this class of drugs often lies in their off-target effects. Unintended interactions with other kinases or unrelated proteins can lead to unforeseen toxicities, contributing to the staggering 90% failure rate of drug candidates in clinical trials.[3] Therefore, a comprehensive understanding of a compound's selectivity profile early in the drug discovery process is not just advantageous, but essential for making informed decisions about its therapeutic potential.[3][4]

This guide will now compare a hypothetical "this compound" derivative, which we will call Compound X , against two well-characterized (though structurally unrelated) kinase inhibitors: a highly selective CDK4/6 inhibitor (like Palbociclib) and a multi-kinase inhibitor (like Sunitinib), to illustrate the spectrum of selectivity profiles and the methodologies used to define them.

A Framework for Comprehensive Off-Target Profiling

A multi-pronged approach is necessary to build a robust and reliable selectivity profile for any novel compound. This involves a combination of in vitro biochemical assays, cell-based target engagement studies, and in silico predictive modeling.

In Vitro Kinase Selectivity Profiling

The initial step in characterizing a new chemical entity is often a broad screen against a panel of purified kinases. This provides a bird's-eye view of the compound's intrinsic affinity for a wide range of targets.[5]

Experimental Protocol: High-Throughput Biochemical Kinase Selectivity Assay

  • Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Panel Selection: A diverse panel of kinases (e.g., the Invitrogen KinaseSelect™ panel or Reaction Biology's HotSpot™ platform) is chosen, representing all major branches of the human kinome.

  • Compound Preparation: Compound X and control inhibitors are serially diluted to a range of concentrations.

  • Assay Execution: Each kinase reaction is initiated by the addition of ATP (often at or near the Km value for each specific kinase to provide a standardized comparison).[5] The reaction is allowed to proceed for a set time at a controlled temperature.

  • Data Acquisition: The amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition at a single concentration (e.g., 1 µM) is calculated for each kinase. For hits that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.

Data Presentation: Comparative Kinase Selectivity

Target KinaseCompound X (% Inhibition @ 1µM)Selective Inhibitor (e.g., Palbociclib) (% Inhibition @ 1µM)Multi-Kinase Inhibitor (e.g., Sunitinib) (% Inhibition @ 1µM)
CDK4 95% 98% 65%
CDK6 92% 95% 58%
CDK245%15%75%
GSK-3β30%5%40%
VEGFR210%2%90%
PDGFRβ8%3%88%
c-Kit12%1%85%
ABL15%<1%55%
SRC18%4%62%
p38α25%8%35%

This is hypothetical data for illustrative purposes.

From this hypothetical data, we can infer that Compound X shows promising activity against CDK4/6 but also has some moderate off-target activity against CDK2, GSK-3β, and p38α. This early insight is critical for guiding further medicinal chemistry efforts to improve selectivity.

Cellular Target Engagement Assays

Biochemical assays provide valuable information about a compound's intrinsic affinity for a target, but they do not always reflect its behavior in a complex cellular environment.[6] Cellular target engagement assays are therefore a crucial next step to confirm that the compound binds to its intended target (and potential off-targets) in living cells.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

By performing CETSA for the primary target (e.g., CDK4) and key off-targets identified in the biochemical screen (e.g., CDK2), researchers can confirm which interactions are relevant in a physiological context.

In Silico Off-Target Prediction

Computational approaches can complement experimental screening by predicting potential off-target interactions based on the chemical structure of the compound and known protein-ligand interactions.[7][8] These methods can help prioritize which off-targets to investigate experimentally and can sometimes identify liabilities that might be missed by a limited kinase panel.

Methodology: Ligand-Based and Structure-Based Approaches

  • Ligand-Based (e.g., SEA, Pharm-Mapper): Compares the 2D or 3D similarity of Compound X to a large database of compounds with known biological activities.[7] A high similarity to a known inhibitor of a particular kinase suggests a potential interaction.

  • Structure-Based (e.g., Docking, Pocket Similarity): If the 3D structure of potential off-targets is known, Compound X can be computationally "docked" into the ATP-binding site to predict binding affinity. Alternatively, the similarity of the binding pockets of the primary target and other kinases can be compared to predict cross-reactivity.[9]

Illustrative On-Target Pathway: CDK4/6 in Cell Cycle Progression

To understand the therapeutic rationale for developing a CDK4/6 inhibitor, it is helpful to visualize its role in the cell cycle.

G GF Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Upregulation GF->CyclinD Complex CDK4/6-Cyclin D Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb_E2F Rb-E2F Complex (Transcription Repressed) Complex->Rb_E2F Phosphorylates Rb pRb_E2F p-Rb   E2F (Transcription Active) Rb_E2F->pRb_E2F S_Phase S-Phase Entry pRb_E2F->S_Phase Activates Transcription Inhibitor Compound X (CDK4/6 Inhibitor) Inhibitor->Complex

Caption: The CDK4/6 signaling pathway in cell cycle control.[1]

Conclusion and Forward Look

The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. However, the path from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the management of off-target effects. A systematic and multi-faceted approach to selectivity profiling, as outlined in this guide, is indispensable. By combining broad biochemical screening with cellular target validation and in silico prediction, researchers can build a comprehensive understanding of a compound's interaction profile. This not only de-risks the development process by identifying potential safety liabilities early but also provides crucial insights for medicinal chemists to optimize selectivity and ultimately deliver safer, more effective targeted therapies to patients.

References

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A Researcher's Guide to Navigating the Cross-Reactivity of Aminopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a cornerstone of numerous diseases, including cancer and inflammatory disorders.[1] The aminopyridine scaffold has proven to be a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[2] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: ensuring inhibitor selectivity.[3] This guide provides a comprehensive framework for analyzing the cross-reactivity of aminopyridine kinase inhibitors, offering both the "why" and the "how" behind the experimental choices, and is intended for researchers, scientists, and drug development professionals.

The Imperative of Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential for off-target effects.[4] While a highly selective inhibitor promises a more targeted therapeutic intervention with fewer side effects, a multi-targeted inhibitor might offer advantages in complex diseases by modulating multiple signaling pathways.[5] Therefore, a thorough understanding of an inhibitor's interaction profile across the kinome is not merely an academic exercise but a crucial step in preclinical development.[3]

Early and comprehensive selectivity profiling can de-risk a drug discovery program by:

  • Identifying potential off-target liabilities: Unforeseen interactions with other kinases can lead to toxicity.

  • Uncovering opportunities for drug repositioning: A compound's activity against an unexpected kinase may suggest new therapeutic applications.

  • Guiding medicinal chemistry efforts: Understanding the structural basis of selectivity can inform the design of more specific or, conversely, rationally polypharmacological agents.

A Tiered Approach to Cross-Reactivity Analysis

A robust analysis of kinase inhibitor cross-reactivity typically employs a tiered approach, beginning with broad, high-throughput screens and progressing to more focused biochemical and cellular assays. This strategy allows for an efficient allocation of resources, prioritizing the most promising candidates for in-depth characterization.

Tier 1: Broad Kinome Screening

The initial step involves screening the aminopyridine inhibitor against a large, representative panel of kinases. This provides a global view of the compound's selectivity.

Experimental Workflow: Large-Scale Kinase Panel Screen

G Compound Aminopyridine Inhibitor Stock AddCompound Add Inhibitor (Test Concentrations) Compound->AddCompound AssayPlates Assay Plates (e.g., 384-well) Dispense Dispense Kinase Panel AssayPlates->Dispense Dispense->AddCompound AddATP Initiate Reaction (Add ATP & Substrate) AddCompound->AddATP Incubate Incubate at RT AddATP->Incubate Detection Add Detection Reagent (e.g., ADP-Glo) Incubate->Detection Read Read Luminescence/Fluorescence Detection->Read Analysis Data Analysis (IC50 Calculation) Read->Analysis

Caption: High-throughput kinase panel screening workflow.

A popular method for this is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced in a kinase reaction.[6] While effective for high-throughput screening, it's important to be aware of its limitations, such as potential interference from ATP contamination in the reagents.[6]

Table 1: Representative Data from a Broad Kinase Panel Screen

Kinase Target% Inhibition at 1 µM
Primary Target (e.g., JNK1) 95%
Off-Target 1 (e.g., p38α)75%
Off-Target 2 (e.g., ERK2)15%
Off-Target 3 (e.g., CDK2)5%
... (hundreds of other kinases)<5%

This is illustrative data and does not represent a specific aminopyridine inhibitor.

Tier 2: In-Depth Biochemical Assays

For kinases identified as potential off-targets in the initial screen, more detailed biochemical assays are performed to determine the potency (IC50) of the inhibitor.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

This assay is a robust method for determining IC50 values.[2]

  • Reagent Preparation:

    • Prepare a serial dilution of the aminopyridine inhibitor in DMSO.

    • Prepare the kinase, biotinylated substrate, and ATP in the appropriate assay buffer.

    • Prepare the detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.

  • Assay Procedure:

    • In a 384-well plate, add the kinase and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time.

    • Stop the reaction and add the detection reagents.

    • Incubate for the recommended time to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF® ratio and plot the results against the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.

Table 2: Comparative IC50 Values for an Aminopyridine Inhibitor

Kinase TargetIC50 (nM)
JNK115
JNK225
p38α250
ERK2>10,000
CDK2>10,000

This is illustrative data.

Tier 3: Cellular and Proteomic Approaches

Ultimately, the activity of an inhibitor in a cellular context is the most relevant measure of its potential therapeutic effect. Cellular assays and chemical proteomics can provide a more physiologically relevant assessment of cross-reactivity.[7]

Cellular Target Engagement Assays

Western blotting can be used to assess the inhibition of phosphorylation of a kinase's substrate in cells. For instance, to evaluate the cellular activity of a JNK inhibitor, one could measure the phosphorylation of c-Jun.[8]

Chemical Proteomics: Kinobeads®

The Kinobeads® technology utilizes immobilized, non-selective kinase inhibitors to capture a significant portion of the kinome from a cell lysate.[9][10] By pre-incubating the lysate with the aminopyridine inhibitor of interest, one can perform a competition experiment to identify its cellular targets.[9] This approach has the advantage of identifying unexpected targets in an unbiased manner.[9]

G cluster_0 Sample Preparation cluster_1 Competitive Binding cluster_2 Analysis CellLysate Cell Lysate IncubateTest Incubate Lysate + Inhibitor CellLysate->IncubateTest IncubateControl Incubate Lysate + DMSO CellLysate->IncubateControl Inhibitor Aminopyridine Inhibitor (Test) Inhibitor->IncubateTest DMSO DMSO (Control) DMSO->IncubateControl Kinobeads Add Kinobeads® IncubateTest->Kinobeads IncubateControl->Kinobeads Wash Wash Beads Kinobeads->Wash Elute Elute Bound Kinases Wash->Elute MS LC-MS/MS Analysis Elute->MS Quantify Quantify Relative Kinase Abundance MS->Quantify

Caption: Kinobeads® experimental workflow for target identification.

Case Study: Aminopyridine-Based JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are implicated in various inflammatory diseases.[8][11] High-throughput screening has identified aminopyridine-based JNK inhibitors with excellent kinase selectivity.[8] Through lead optimization guided by biochemical screening and X-ray crystallography, compounds with low nanomolar potency and over 1,000-fold selectivity for JNK1/2 over other MAP kinases like ERK2 and p38α have been developed.[8]

Concluding Remarks

The analysis of aminopyridine kinase inhibitor cross-reactivity is a multifaceted process that requires a combination of high-throughput screening, detailed biochemical characterization, and cellular validation. By employing a tiered approach and leveraging advanced techniques like chemical proteomics, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in the drug discovery pipeline, ultimately leading to the development of safer and more effective kinase-targeted therapies.

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A Comparative Guide to Validating Target Engagement of Novel Bioactive Molecules in a Cellular Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of modern techniques for validating the intracellular target engagement of novel chemical entities, using "6-(Cyclohexyloxy)pyridin-3-amine" as a representative case study. In drug discovery, a molecule's journey from a phenotypic screen "hit" to a validated "lead" is contingent on one critical question: what protein does it bind to inside a cell, and does that binding event cause the observed biological effect? Answering this is the essence of target engagement validation.[1][2][3]

This document is structured not as a rigid protocol, but as a strategic workflow. We will navigate the logical progression from forming a target hypothesis to building an irrefutable, multi-faceted case for specific and functional target engagement in a physiologically relevant environment.

The Investigator's Dilemma: A Phenotypic Hit with an Unknown Target

Imagine "this compound" (hereafter referred to as CPOA) has emerged from a high-content screen, demonstrating potent anti-proliferative effects in a cancer cell line. While the phenotypic outcome is clear, the mechanism of action is a black box. The core challenge is to identify its direct molecular target(s) and confirm that the interaction with this target is responsible for the desired cellular phenotype.[4] This process is fundamental to developing a safe and effective therapeutic, as off-target effects are a primary cause of clinical attrition.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation Phenotypic Hit\n(e.g., CPOA) Phenotypic Hit (e.g., CPOA) Target ID Methods Proteome-Wide Target Identification (Affinity-Based or Label-Free) Phenotypic Hit\n(e.g., CPOA)->Target ID Methods What does it bind to? Hypothesized Target(s) Hypothesized Target(s) Target ID Methods->Hypothesized Target(s) Generate list of candidates Orthogonal Assays Biophysical Engagement (e.g., CETSA, NanoBRET) Hypothesized Target(s)->Orthogonal Assays Does it bind the candidate? Functional Assays Downstream Pathway Modulation (e.g., Phospho-Substrate Analysis) Orthogonal Assays->Functional Assays Does binding have a consequence? Validated Target Validated Target Functional Assays->Validated Target High Confidence

Figure 1: A logical workflow for moving from a phenotypic hit to a validated molecular target.

Part I: Generating a Target Hypothesis for CPOA

Before we can validate engagement, we need a plausible target. Proteome-wide, unbiased methods are the gold standard for this initial discovery phase.

  • Affinity-Based Proteomics : This classic approach involves chemically modifying CPOA to incorporate a reactive group or an affinity tag (like biotin).[5] The modified probe is incubated with cell lysate, and interacting proteins are "pulled down" and identified by mass spectrometry.[5][6] The causality here is direct: the proteins identified are those that physically associate with the molecule. However, this method's main drawback is that the chemical modification could alter the compound's binding properties, and steric hindrance might prevent interaction with the true target.

  • Label-Free Proteomics (Thermal Proteome Profiling) : A more physiologically relevant approach is Thermal Proteome Profiling (TPP), a mass spectrometry-based version of the Cellular Thermal Shift Assay (CETSA).[7][8] This technique assesses the thermal stability of thousands of proteins simultaneously in the presence versus absence of CPOA. A target protein will typically be stabilized by drug binding, resulting in a measurable shift in its melting temperature.[7] This method is powerful because it uses the unmodified compound in intact cells or lysates, providing a more authentic snapshot of interactions.

For CPOA, a TPP experiment reveals a significant and dose-dependent thermal stabilization of Cyclin-Dependent Kinase 2 (CDK2) , a known regulator of cell cycle progression. This aligns perfectly with the observed anti-proliferative phenotype and provides a strong, actionable hypothesis. Many small molecules with a pyridin-amine core scaffold are known kinase inhibitors, lending further credence to this hypothesis.[9][10]

Part II: A Comparative Guide to Validating CDK2 as the Target of CPOA

With CDK2 as our primary candidate, we must now build a rigorous, self-validating case for engagement using orthogonal methods. The principle is to prove the interaction through different biophysical and functional lenses.

Method 1: The Cellular Thermal Shift Assay (CETSA)

CETSA is the foundational assay for confirming target engagement in a native cellular environment.[11][12] It directly measures the biophysical consequence of a drug binding to its target protein.[11]

Principle of Causality: The binding of a ligand, such as CPOA to CDK2, increases the thermodynamic stability of the protein. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[11][13] Therefore, upon heating, more CDK2 will remain soluble in cells treated with CPOA compared to untreated cells.

G cluster_0 No Drug (Vehicle) cluster_1 With CPOA a Target Protein (Folded) b Heat (e.g., 52°C) a->b c Denatured & Aggregated Protein b->c d Target Protein CPOA d:f1->d:f0 e Heat (e.g., 52°C) d->e f Stabilized Protein (Soluble) e->f

Figure 2: The principle of CETSA. Ligand binding stabilizes the target protein, keeping it soluble at elevated temperatures.

Experimental Protocol: Western Blot-based CETSA for CDK2

  • Cell Culture & Treatment: Plate a human cancer cell line (e.g., K562) and grow to ~80% confluency. Treat cells with either a vehicle control (e.g., 0.1% DMSO) or varying concentrations of CPOA for 2 hours at 37°C.[14]

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes in a PCR machine, followed by immediate cooling to 4°C.[14]

  • Lysis & Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using a specific antibody against CDK2.

  • Data Analysis: Quantify the band intensity for CDK2 at each temperature for both vehicle and CPOA-treated samples. Plot the relative amount of soluble CDK2 as a function of temperature to generate melting curves.

Data Interpretation & Comparison

Temperature (°C)Relative Soluble CDK2 (Vehicle)Relative Soluble CDK2 (10 µM CPOA)
40100%100%
4698%101%
4985%96%
5251%88%
5522%75%
585%48%
61<1%25%
  • Comparison with Alternatives: The primary alternative to Western blot detection is mass spectrometry (TPP), which provides a proteome-wide view but is more resource-intensive. For validating a single hypothesized target, Western blot is a direct, cost-effective, and highly specific method. High-throughput versions using reporter systems (e.g., SplitLuc CETSA, RT-CETSA) are excellent for screening but require genetic modification of the cell line.[11]

Method 2: NanoBRET™ Cellular Target Engagement Assay

To provide orthogonal evidence of direct binding in live cells, a competition-based assay like NanoBRET is unparalleled. It offers a different biophysical readout and can provide quantitative potency data (IC50).

Principle of Causality: This assay relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein (CDK2) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the CDK2 active site is added to the cells. When the tracer is bound, it is close enough to the luciferase to accept the energy, producing a BRET signal. A competitive compound like CPOA will displace the tracer from the active site, disrupting BRET and causing a decrease in the signal. This directly links CPOA's presence to target occupancy.[8]

Experimental Protocol: NanoBRET™ for CDK2

  • Cell Line Preparation: Transfect cells with a plasmid encoding for CDK2-NanoLuc® fusion protein. Alternatively, use a cell line where the endogenous CDK2 has been tagged with NanoLuc® using CRISPR/Cas9 for a more physiologically relevant system.

  • Assay Setup: Plate the engineered cells in a 384-well plate. Add the NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.

  • Compound Titration: Add CPOA across a range of concentrations (e.g., 11-point serial dilution). Include a "no inhibitor" control and a "high concentration competitor" control.

  • Signal Detection: Add the NanoGlo® substrate, which is processed by NanoLuc® to produce light. Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a qualified plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the CPOA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of CPOA required to displace 50% of the tracer.

Data Interpretation & Comparison

CompoundTargetIn-Cell Target Engagement IC50 (nM)Notes
CPOA CDK2150Demonstrates potent, dose-dependent engagement in live cells.
Staurosporine CDK225A known potent, non-selective kinase inhibitor (Positive Control).
Compound X CDK2>10,000A structurally similar but inactive molecule (Negative Control).
  • Comparison with Alternatives: Compared to CETSA, NanoBRET provides a quantitative measure of potency (IC50) in live cells, which is invaluable for structure-activity relationship (SAR) studies.[15] Its primary limitation is the requirement for genetic engineering of the target protein, which can potentially alter its function or localization, although endogenous tagging with CRISPR minimizes this concern.[8]

Method 3: Downstream Pathway Modulation

The ultimate validation is linking biophysical target engagement to a functional cellular outcome. If CPOA truly inhibits CDK2, it should modulate the phosphorylation of known CDK2 substrates.

Principle of Causality: CDK2 is a kinase that phosphorylates specific substrate proteins to regulate cell cycle progression. A key substrate of the CDK2/Cyclin E complex is Retinoblastoma protein (Rb) at Serine 807/811. Inhibition of CDK2 activity by CPOA should lead to a dose-dependent decrease in the phosphorylation of Rb at this site. This demonstrates that the binding event (measured by CETSA/NanoBRET) is functionally active.

G CPOA CPOA CDK2 CDK2 CPOA->CDK2 Rb Rb Protein CDK2->Rb Phosphorylates pRb Phospho-Rb (pSer807/811) Progression G1/S Phase Progression pRb->Progression Promotes

Figure 3: A simplified signaling pathway showing CPOA inhibiting CDK2, thereby preventing the phosphorylation of Rb and halting cell cycle progression.

Experimental Protocol: Phospho-Rb Western Blot

  • Cell Treatment: Plate cells and synchronize them in the G1 phase of the cell cycle (e.g., by serum starvation) to ensure a consistent baseline of CDK2 activity. Release the cells from synchrony and treat with a vehicle control or a dose-response of CPOA for a relevant time period (e.g., 6-24 hours).

  • Lysis: Harvest the cells and prepare whole-cell lysates using a buffer containing phosphatase and protease inhibitors.

  • Detection: Analyze equal amounts of protein lysate by Western blot using two primary antibodies simultaneously: one that specifically recognizes Phospho-Rb (Ser807/811) and another that recognizes total Rb protein. The total Rb serves as a crucial loading control.

  • Data Analysis: Quantify the band intensities for both phospho-Rb and total Rb. Normalize the phospho-Rb signal to the total Rb signal for each lane. Plot the normalized phospho-Rb signal against the CPOA concentration.

Data Interpretation & Comparison

A successful experiment will show a clear dose-dependent decrease in the normalized phospho-Rb signal in CPOA-treated cells compared to the vehicle control, confirming that CPOA inhibits the kinase activity of CDK2 in cells. This functional data is the capstone of the validation process.

  • Comparison with Alternatives: While Western blot is the most common method, other techniques like specific ELISAs, flow cytometry with phospho-specific antibodies, or targeted mass spectrometry can also be used to quantify substrate phosphorylation, often with higher throughput. The choice depends on available resources and the specific question being asked.

Conclusion: Building a Self-Validating System for Target Engagement

Validating the target engagement of a novel molecule like "this compound" is not achieved through a single experiment. It requires a thoughtfully constructed, multi-pronged approach that builds a cohesive and self-validating narrative.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-(Cyclohexyloxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a detailed, technically grounded protocol for the safe handling and disposal of 6-(Cyclohexyloxy)pyridin-3-amine, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are designed to be self-validating, integrating principles of chemical compatibility, hazard mitigation, and regulatory compliance.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the specific hazards of this compound is the critical first step in establishing a safe disposal workflow. While a complete toxicological profile may be limited for this specific research chemical, a robust risk assessment can be conducted by examining its structural components—a pyridine ring and an amine group—and available safety data.

The compound is classified as causing skin and eye irritation[1]. Pyridine, the parent heterocycle, is known to be absorbable through the skin and can be toxic to multiple organ systems, including the liver, kidneys, and central nervous system[2]. Amines, as a class, can be corrosive and harmful if swallowed[3][4]. Therefore, a cautious approach, treating the compound as hazardous, is scientifically justified and essential for safety.

Hazard Category Identifier Description Source
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage/Irritation H319Causes serious eye irritation.[1]
Potential Systemic Toxicity InferredBased on the pyridine moiety, overexposure could potentially lead to nausea, nervous system effects, and organ damage.[2]
Potential Environmental Hazard InferredAs an amine-containing organic compound, it should be prevented from entering waterways, as many amines are toxic to aquatic life.[3][5]

This initial assessment mandates that this compound be handled as a hazardous chemical waste, subject to the stringent disposal protocols outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][7].

Pre-Disposal Protocol: Segregation and Storage in the Laboratory

Proper waste management begins at the point of generation. The causality behind strict segregation is to prevent dangerous reactions, such as the violent reaction of amines with acids or strong oxidizing agents[2][5].

Step-by-Step Segregation and Storage:

  • Select a Compatible Waste Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, tightly sealing screw cap. Never use metal containers for amine waste due to potential corrosive reactions[8].

  • Designate the Waste Stream: Dedicate a specific container for this compound and compatible amine-containing wastes. Do not mix with other waste categories like halogenated solvents, acidic waste, or oxidizing agents[5][9].

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. According to OSHA's Laboratory Standard and EPA regulations, the label must be unambiguous[6][10].

    • Use a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound".

    • List all constituents, including solvents, by percentage.

    • Indicate the relevant hazards (e.g., "Irritant," "Toxic").

    • Mark the accumulation start date.

  • Store Safely: Keep the waste container closed at all times except when adding waste[8]. Store it in a designated satellite accumulation area within the laboratory, which should be in a secondary containment bin to mitigate potential spills. The storage location should be cool, well-ventilated, and away from heat sources or direct sunlight[5].

Disposal Workflow: From Laboratory to Licensed Facility

Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. In-lab treatment or disposal down the sanitary sewer is strictly prohibited and illegal[11][12]. The likely ultimate disposal method for this type of organic chemical is high-temperature incineration by a licensed facility, which ensures complete destruction of the compound[13].

Procedural Steps for Disposal:

  • Don Appropriate Personal Protective Equipment (PPE): Before handling the waste container, at a minimum, wear:

    • Chemical splash goggles.

    • A fully buttoned lab coat.

    • Chemically resistant gloves (butyl rubber or nitrile gloves are generally suitable, but always check the manufacturer's compatibility chart)[2].

  • Ensure Container Integrity and Labeling: Check that the container is not leaking, is clean on the outside, and the label is complete and legible.

  • Request Waste Pickup: Follow your institution's specific procedures for hazardous waste collection. This typically involves submitting a chemical collection request form, either online or on paper, to your EHS department[2][8]. Provide accurate information about the waste composition and volume.

  • Maintain Records: Keep a copy of the waste pickup request for your laboratory's records. This documentation is crucial for regulatory compliance and waste tracking.

Below is a visual workflow representing the decision-making and operational process for handling and disposing of this chemical waste.

G Disposal Decision & Action Workflow for this compound start Waste Generated (e.g., reaction quench, contaminated material) assess Step 1: Hazard Assessment - Causes skin/eye irritation (H315, H319) - Treat as toxic & environmentally hazardous start->assess is_spill Is this an active spill? assess->is_spill spill_protocol Execute Spill Management Protocol (See Section 4) is_spill->spill_protocol Yes segregate Step 2: Segregate Waste - Place in dedicated 'Amine Waste' container - Do NOT mix with acids or oxidizers is_spill->segregate No spill_protocol->segregate After cleanup label_container Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name & % Composition - Hazard Warnings & Date segregate->label_container store Step 4: Store Safely - Keep container tightly closed - Secondary containment - Well-ventilated area label_container->store request_pickup Step 5: Arrange Professional Disposal - Contact institution's EHS office - Complete waste pickup request form store->request_pickup end_node Waste collected by EHS for incineration request_pickup->end_node

Caption: A flowchart illustrating the procedural steps from waste generation to final disposal.

Emergency Procedures: Spill Management

Preparedness for accidental spills is a critical component of laboratory safety[5]. The appropriate response depends on the scale of the spill.

For small, manageable spills (e.g., <100 mL) inside a chemical fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear two pairs of nitrile gloves, chemical splash goggles, and a lab coat.

  • Absorb the Spill: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Label the container with all contents, including the spilled chemical and absorbent material, and dispose of it through the EHS office.

For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response team.

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste with the highest degree of safety, integrity, and environmental responsibility, reinforcing the trust placed in us as scientific leaders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.